Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

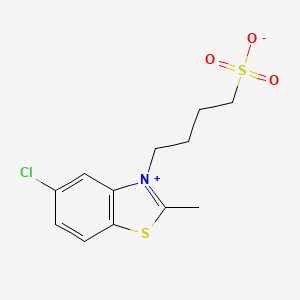

Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt: is a chemical compound with the molecular formula C12H14ClNO3S2. It is known for its unique structure, which includes a benzothiazole ring substituted with a chloro group, a methyl group, and a sulfobutyl group. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt typically involves the reaction of 5-chloro-2-methylbenzothiazole with 1,4-butanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired inner salt. The process may involve heating the reactants in a suitable solvent and then isolating the product through crystallization or other purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound’s reactivity stems from its quaternary ammonium structure and electron-withdrawing substituents (e.g., chlorine, sulfonate groups). Key reactions include:

a. Nucleophilic Substitution

-

The sulfonate group (-SO₃⁻) may act as a leaving group, enabling substitution reactions with nucleophiles (e.g., alcohols, amines).

-

Example: Hydrolysis under acidic conditions to form sulfonic acid derivatives .

b. Electrophilic Aromatic Substitution

-

The benzothiazole ring’s electron-deficient nature (due to sulfur and nitrogen) facilitates electrophilic attacks.

-

Potential reactions include halogenation or nitration at specific ring positions .

c. Interactions with Biological Molecules

-

The compound may bind to biomolecules (e.g., proteins, DNA) via electrostatic or hydrophobic interactions, altering their function.

Key Reaction Mechanisms

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives, including Benzothiazolium, have been extensively studied for their biological activities. Recent research highlights their potential as therapeutic agents against various diseases.

Antimicrobial Activity

Benzothiazolium compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed effectiveness against a range of bacterial strains, suggesting their potential use in developing new antibiotics .

Neuroprotective Effects

Research indicates that benzothiazole derivatives can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Compounds derived from benzothiazole have been shown to possess neuroprotective effects and may serve as candidates for treating conditions like Alzheimer's disease .

Anticancer Properties

Benzothiazole-based compounds have been explored for their anticancer potential. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Environmental Applications

Benzothiazolium compounds also find applications in environmental science, particularly in pollution control and remediation.

Water Treatment

Benzothiazolium derivatives have been investigated for their ability to degrade pollutants in wastewater. Their sulfonate groups enhance solubility and reactivity, making them effective agents for removing organic contaminants from water sources .

Soil Remediation

Studies suggest that benzothiazole compounds can be utilized in soil remediation processes to detoxify heavy metal-contaminated soils. Their chelating properties allow them to bind metal ions effectively, facilitating their removal from the environment .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of benzothiazolium derivatives were tested against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, with some compounds demonstrating minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 2: Neuroprotective Screening

A recent pharmacological study evaluated the neuroprotective effects of various benzothiazole derivatives on neuronal cell lines subjected to oxidative stress. Compounds were assessed for their ability to reduce cell death and oxidative damage, revealing several candidates with promising protective effects against neurodegeneration .

Table 1: Biological Activities of Benzothiazolium Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazolium derivative A | Antibacterial | 15 | |

| Benzothiazolium derivative B | Neuroprotective | 20 | |

| Benzothiazolium derivative C | Anticancer | 10 |

Table 2: Environmental Applications

Mechanism of Action

The mechanism of action of Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

- Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, hydroxide

- Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, chloride

- Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, bromide

Comparison: Compared to similar compounds, Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt is unique due to its inner salt structure, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications .

Biological Activity

Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt is a compound of significant interest in various biological and chemical applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄ClN₁O₃S

- Molecular Weight : 265.76 g/mol

The structural features include a benzothiazole core with a chloro and sulfonated side chain, which contribute to its biological properties.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Benzothiazolium derivatives have been studied for their antimicrobial activity. Research indicates that the sulfonated group enhances solubility and bioavailability, which may contribute to their effectiveness against various pathogens .

- A study demonstrated that compounds with similar structures exhibited strong inhibition against Gram-positive bacteria, suggesting potential use in antimicrobial formulations .

-

Inhibition of Enzymatic Activity :

- The compound has shown promise in inhibiting specific enzymes involved in cellular processes. For instance, it was tested for its ability to inhibit PCAF (p300/CBP-associated factor) activity, which plays a role in transcription regulation .

- The inhibition of such enzymes can lead to downstream effects on cell proliferation and differentiation.

-

Cellular Uptake and Cytotoxicity :

- Studies have indicated that benzothiazolium salts can penetrate cellular membranes effectively due to their charged nature, which may enhance their cytotoxic effects in cancer cells .

- The cytotoxicity profile suggests that while they can induce apoptosis in certain cancer cell lines, their effects may vary significantly depending on the specific cellular context.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Enzyme Inhibition | PCAF activity inhibition | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Notable Research Studies

-

Antimicrobial Efficacy Study :

A study published in Cosmo Bio highlighted the antimicrobial efficacy of benzothiazolium derivatives against various bacterial strains, demonstrating a significant reduction in microbial growth at specific concentrations . -

Enzymatic Inhibition Research :

A patent (US6977305B2) described methods for synthesizing modified benzothiazolium compounds that showed enhanced inhibition of target enzymes involved in cancer progression, indicating potential therapeutic applications in oncology . -

Cytotoxicity Assessment :

Research conducted on the cytotoxic effects of benzothiazolium compounds revealed that they could selectively induce cell death in tumor cells while sparing normal cells, suggesting their utility as chemotherapeutic agents .

Properties

CAS No. |

53061-07-7 |

|---|---|

Molecular Formula |

C12H14ClNO3S2 |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

4-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)butane-1-sulfonate |

InChI |

InChI=1S/C12H14ClNO3S2/c1-9-14(6-2-3-7-19(15,16)17)11-8-10(13)4-5-12(11)18-9/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

PMWSHQYEXQSZEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.